2,3,4,6-Tetra-O-pivaloil-α-D-glucopiranosil bromuro

Descripción general

Descripción

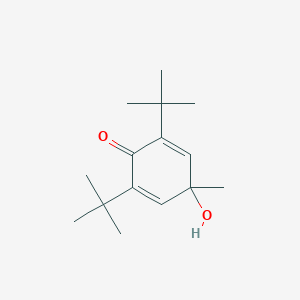

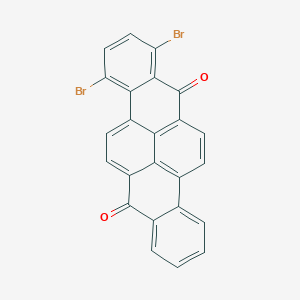

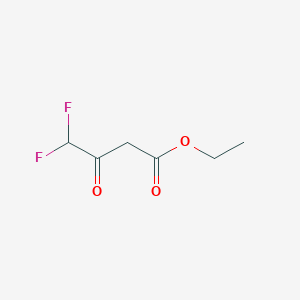

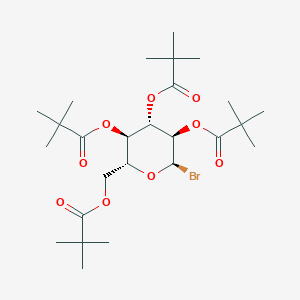

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide, also known as TPADG, is a synthetic carbohydrate derivative of D-glucose that has been used in various scientific research applications, including drug design and development, biochemistry, and immunology. TPADG is a derivative of glucose, which is the primary source of energy for all living organisms, and is composed of four pivaloyl groups attached to the four hydroxyl groups of the glucose molecule. The pivaloyl groups serve to increase the stability of the molecule, allowing it to remain in solution for longer periods of time, and also increase its lipophilicity, making it more soluble in organic solvents.

Aplicaciones Científicas De Investigación

Reacciones de Glucosilación

Este compuesto es un importante derivado de la D-glucopiranosa utilizado en reacciones de glucosilación . La glucosilación es una reacción crítica en la síntesis de carbohidratos complejos y glucoconjugados, que desempeñan funciones significativas en los procesos biológicos.

Preparación de Cloruro de α-Glucopiranosilo

Se utiliza en la preparación de cloruro de α-glucopiranosilo . Este es un intermedio clave en la síntesis de varios derivados de glucopiranosilo, que son importantes en el desarrollo de nuevos productos farmacéuticos y compuestos bioactivos.

Síntesis de Derivados de 1-C-α-D-Glucopiranosa

Este compuesto se utiliza en la síntesis de derivados de 1-C-α-D-glucopiranosa . Estos derivados tienen aplicaciones potenciales en la química medicinal debido a su similitud estructural con los productos naturales.

Intermedio para Voglibose

Sirve como un intermedio para la síntesis de Voglibose , un inhibidor de la alfa-glucosidasa utilizado en el tratamiento de la diabetes.

Intermedio para Dapagliflozin

Este compuesto también se utiliza como un intermedio para Dapagliflozin , un medicamento utilizado para tratar la diabetes tipo 2. Dapagliflozin funciona ayudando a los riñones a eliminar la glucosa de tu torrente sanguíneo.

Donante de Glicosilo de Königs-Knorr

Es un donante de glicosilo de Königs-Knorr con una tendencia considerablemente menor a formar productos secundarios de ortoéster durante la glucosilación que la acetobromoglucosa tradicional . Esto lo convierte en una herramienta valiosa en la química de los carbohidratos, particularmente en la síntesis de carbohidratos complejos.

Mecanismo De Acción

Target of Action

The primary target of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is the SGLT2 receptor . This receptor plays a crucial role in the reabsorption of glucose in the kidneys .

Mode of Action

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide interacts with the SGLT2 receptor, inhibiting its function . This inhibition prevents the reabsorption of glucose, leading to its excretion in the urine .

Biochemical Pathways

The compound affects the glucose reabsorption pathway in the kidneys . By inhibiting the SGLT2 receptor, it disrupts the normal reabsorption process, leading to an increase in glucose excretion .

Pharmacokinetics

Similar compounds are known to be well-absorbed and metabolized in the body, with the majority of the compound being excreted in the urine .

Result of Action

The inhibition of the SGLT2 receptor leads to a decrease in blood glucose levels . This makes 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide an effective treatment for type 2 diabetes .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43BrO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDBCYHGMPHOAL-SFFUCWETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43BrO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020960 | |

| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81058-27-7 | |

| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81058-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-alpha-D-glucopyranosyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081058277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide in the synthesis of Ipragliflozin?

A1: 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide (compound 4 in the paper) acts as a crucial glucopyranosyl donor in the synthesis of Ipragliflozin []. It undergoes a nucleophilic substitution reaction with the organozinc reagent, bis[4-fluoro-3-(2-benzothiophene)methylphenyl] zinc, to form an Ipragliflozin intermediate (compound 3). The pivaloyl protecting groups on the glucose moiety are then removed to yield the final Ipragliflozin molecule (compound 2) [].

Q2: What are the advantages of using this specific synthetic route with 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide?

A2: The paper highlights several advantages of employing this synthetic pathway []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)